TIK-301 was developed by Eli Lilly and Company and belongs to the class of melatonin receptor agonists. It is structurally related to melatonin, with modifications that enhance its pharmacological properties, including improved receptor affinity and bioavailability . The compound acts on the central nervous system, particularly within the suprachiasmatic nucleus of the hypothalamus, where melatonin receptors play a crucial role in circadian regulation .
The synthesis of TIK-301 involves several chemical reactions that modify the indolic structure of melatonin. The key steps include:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
TIK-301 has a molecular formula of C_14H_14ClN_3O_2, with a molar mass of approximately 293.73 g/mol. The structure consists of:
The compound's three-dimensional structure allows it to fit well into the binding sites of MT1 and MT2 receptors, facilitating effective agonistic action .
TIK-301 undergoes various chemical reactions in biological systems:
TIK-301 acts as an agonist at both MT1 and MT2 receptors:
The pharmacodynamics indicate that TIK-301 exhibits a higher binding affinity compared to natural melatonin, with an EC50 value of 0.0479 nM for promoting sleep effects .
TIK-301 possesses distinct physical and chemical properties:
These properties contribute to its efficacy as a therapeutic agent for sleep disorders.
TIK-301 shows potential for various scientific applications:
Clinical trials have demonstrated significant improvements in sleep latency among participants using TIK-301 compared to placebo treatments .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2